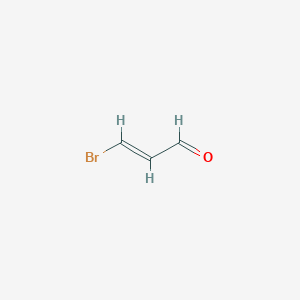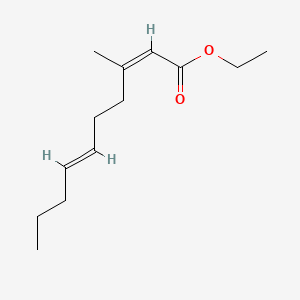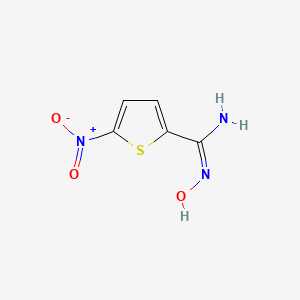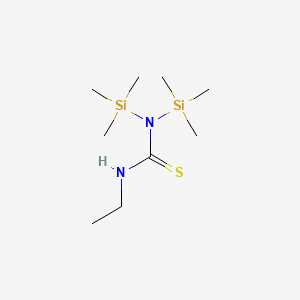![molecular formula C7H15N3O6 B13803439 [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea CAS No. 6936-69-2](/img/structure/B13803439.png)
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple hydroxyl groups and an amino group linked to a urea moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea typically involves the reaction of a hexose derivative with urea under specific conditions. One common method involves the condensation of a hexose sugar, such as glucose, with urea in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of renewable feedstocks, such as biomass-derived sugars, can also be explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s multiple hydroxyl groups make it a potential candidate for studying carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism by which [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea exerts its effects is largely dependent on its chemical structure. The multiple hydroxyl groups allow for extensive hydrogen bonding, which can influence its interactions with other molecules. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding and electrostatic interactions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea can be compared with other similar compounds, such as:
Urea: A simpler compound with a similar urea moiety but lacking the multiple hydroxyl groups.
Hydroxyurea: Contains a hydroxyl group and is used in medical applications, particularly in the treatment of sickle cell anemia.
Thiourea: Similar to urea but with a sulfur atom replacing the oxygen atom, used in various industrial applications.
The uniqueness of this compound lies in its multiple hydroxyl groups, which provide additional sites for chemical modification and interaction, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
6936-69-2 |
|---|---|
Formule moléculaire |
C7H15N3O6 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea |
InChI |
InChI=1S/C7H15N3O6/c8-7(16)10-9-1-3(12)5(14)6(15)4(13)2-11/h1,3-6,11-15H,2H2,(H3,8,10,16)/b9-1+ |
Clé InChI |
NOUQGOYNEGWDCZ-XLUWADSXSA-N |
SMILES isomérique |
C(C(C(C(C(/C=N/NC(=O)N)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=NNC(=O)N)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



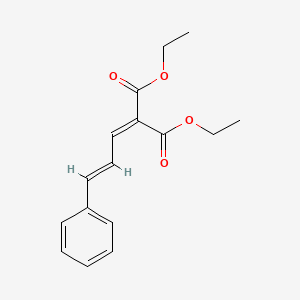
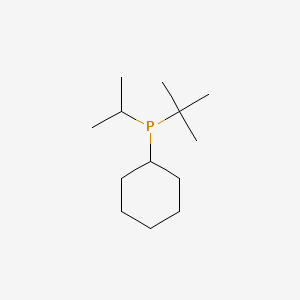

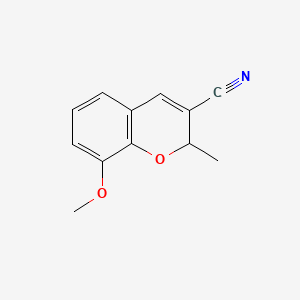
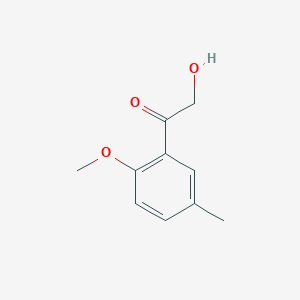
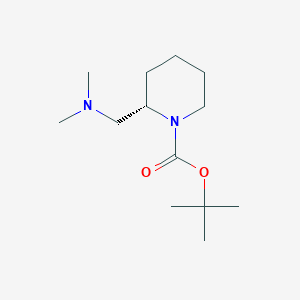
![(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)

![(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13803411.png)
